molecular formula C3H4ClFO2S B6618418 1-Fluorocyclopropanesulfonyl chloride CAS No. 1780549-34-9

1-Fluorocyclopropanesulfonyl chloride

Cat. No.: B6618418
CAS No.: 1780549-34-9
M. Wt: 158.58 g/mol
InChI Key: XQXGCCNQRSFJJD-UHFFFAOYSA-N
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Description

1-Fluorocyclopropanesulfonyl chloride is a chemical compound with the molecular formula C3H4ClFO2S and a molecular weight of 158.58 g/mol . This compound is characterized by the presence of a cyclopropane ring substituted with a fluorine atom and a sulfonyl chloride group. It is used in various chemical reactions and has applications in multiple scientific fields.

Preparation Methods

The synthesis of 1-Fluorocyclopropanesulfonyl chloride typically involves the reaction of cyclopropanesulfonyl chloride with a fluorinating agent. One common method includes the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent under controlled conditions . The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition and ensure high yield.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include additional purification steps such as distillation or recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

1-Fluorocyclopropanesulfonyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases like triethylamine, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Fluorocyclopropanesulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the modification of biomolecules, such as peptides and proteins, to study their structure and function

    Medicine: It is explored for its potential use in drug development. The incorporation of fluorine into pharmaceutical compounds can improve their metabolic stability and bioavailability.

    Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-Fluorocyclopropanesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is utilized in various chemical transformations and modifications of biomolecules.

The molecular targets and pathways involved depend on the specific application and the nature of the target molecule. For example, in biological systems, the compound can modify amino acid residues in proteins, affecting their function and interactions.

Comparison with Similar Compounds

1-Fluorocyclopropanesulfonyl chloride can be compared with other sulfonyl chlorides and fluorinated compounds:

    Cyclopropanesulfonyl chloride: Lacks the fluorine atom, which can significantly alter its reactivity and applications.

    Fluorobenzenesulfonyl chloride: Contains a benzene ring instead of a cyclopropane ring, leading to different chemical properties and reactivity.

    Trifluoromethanesulfonyl chloride: Contains three fluorine atoms and a different structural framework, resulting in distinct reactivity and applications.

The uniqueness of this compound lies in its combination of a cyclopropane ring, a fluorine atom, and a sulfonyl chloride group, which imparts unique chemical properties and reactivity.

Properties

IUPAC Name

1-fluorocyclopropane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4ClFO2S/c4-8(6,7)3(5)1-2-3/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQXGCCNQRSFJJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(F)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4ClFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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